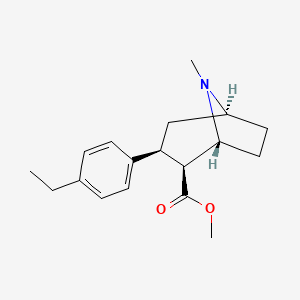
(-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane: is a synthetic compound belonging to the tropane alkaloid family It is structurally related to cocaine and is known for its potent stimulant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane typically involves multiple steps, starting from tropinone. The key steps include:
Reduction of Tropinone: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.
Esterification: Tropine is then esterified with methyl chloroformate to form the carbomethoxy derivative.
Alkylation: The final step involves the alkylation of the carbomethoxy derivative with 4-ethylphenyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tropane derivatives.
科学研究应用
Chemistry:
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential therapeutic applications.
Study of Reaction Mechanisms: Employed in studying the mechanisms of esterification and alkylation reactions.
Biology:
Neurotransmitter Studies: Utilized in research to understand the role of dopamine, norepinephrine, and serotonin in the brain.
Receptor Binding Studies: Helps in studying the binding affinity and selectivity of tropane derivatives to various receptors.
Medicine:
Potential Therapeutic Agent: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease and depression.
Diagnostic Tool: Used in imaging studies to map dopamine transporters in the brain.
Industry:
Pharmaceutical Development: Plays a role in the development of new drugs targeting the central nervous system.
作用机制
Mechanism: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Molecular Targets and Pathways:
Dopamine Transporter (DAT): Inhibits the reuptake of dopamine, increasing its availability.
Norepinephrine Transporter (NET): Inhibits the reuptake of norepinephrine.
Serotonin Transporter (SERT): Inhibits the reuptake of serotonin.
相似化合物的比较
Cocaine: Structurally similar but has a different pharmacokinetic profile.
Methylphenidate: Shares similar mechanisms of action but differs in potency and duration of effect.
Amphetamine: Similar stimulant properties but acts primarily by increasing the release of neurotransmitters rather than inhibiting reuptake.
Uniqueness: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane is unique due to its high selectivity and potency in inhibiting the reuptake of multiple neurotransmitters, making it a valuable tool in neuroscience research.
属性
CAS 编号 |
155337-52-3 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
methyl (1R,2S,3S,5S)-3-(4-ethylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H25NO2/c1-4-12-5-7-13(8-6-12)15-11-14-9-10-16(19(14)2)17(15)18(20)21-3/h5-8,14-17H,4,9-11H2,1-3H3/t14-,15+,16+,17-/m0/s1 |
InChI 键 |
UAMCGXVVAUEEEU-HZMVEIRTSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
规范 SMILES |
CCC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















